[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-4-anthracen-9-yl-2-[(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphol involves several steps:
Formation of Anthracene Derivatives: The initial step involves the preparation of anthracene derivatives through Friedel-Crafts alkylation reactions.
Benzoxaphosphol Formation: The anthracene derivatives are then reacted with phosphorus trichloride and tert-butyl alcohol under controlled conditions to form the benzoxaphosphol structures.
Coupling Reaction: The final step involves coupling the benzoxaphosphol structures to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene groups, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the benzoxaphosphol structures into simpler phosphine oxides.
Substitution: The compound can participate in substitution reactions, where functional groups on the anthracene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA makes it a candidate for studying DNA-binding properties.
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the field of oncology. Its ability to interact with cellular components may lead to the development of new anticancer drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects through multiple pathways:
DNA Intercalation: The anthracene groups can intercalate with DNA, disrupting its structure and function.
Phosphorylation: The benzoxaphosphol structures can participate in phosphorylation reactions, affecting various cellular processes.
Radical Formation: The compound can generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar intercalation properties.
Benzoxaphosphol: A related compound with similar phosphorus-containing structures.
Anthraquinone: An oxidized form of anthracene with different chemical properties.
Uniqueness
The compound’s uniqueness lies in its combination of multiple anthracene and benzoxaphosphol structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);6H,1-5,7H2/t4-,6-,7-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKBBCDPSXVKY-MCDZGGTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O10P2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.38 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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